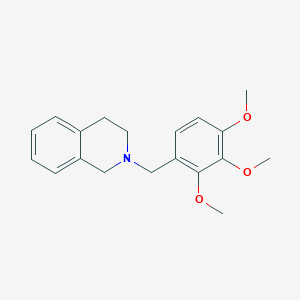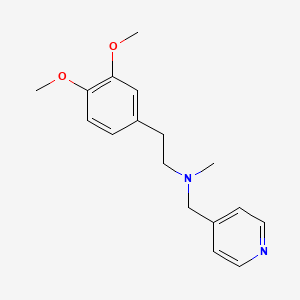![molecular formula C13H19N3O4 B5723798 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol](/img/structure/B5723798.png)
2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol, also known as MNMP, is a chemical compound that has been studied for its potential therapeutic properties in various scientific research applications. In
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects
2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory and anti-oxidant effects. It has also been shown to improve glucose metabolism and insulin sensitivity in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol in lab experiments is its high potency. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, its solubility in water is limited, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol. One area of interest is its potential as a treatment for diabetes. 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol has been shown to improve glucose metabolism and insulin sensitivity in animal studies, suggesting that it may have therapeutic potential for diabetes. Another area of interest is its potential as an anti-inflammatory agent. 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol has been found to have anti-inflammatory effects in animal studies, and further research is needed to determine its potential for treating inflammatory diseases in humans.
Conclusion
In conclusion, 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol is a chemical compound that has been studied for its potential therapeutic properties in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol as a therapeutic agent.
Synthesis Methods
The synthesis of 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol involves the reaction of 2-methoxy-4-nitrophenol with 4-methylpiperazine and formaldehyde. This reaction produces 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol as a yellow crystalline solid. The purity of the compound can be determined through various analytical techniques such as HPLC, NMR, and mass spectrometry.
Scientific Research Applications
2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research has been its potential as an anti-cancer agent. 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-14-3-5-15(6-4-14)9-10-7-11(16(18)19)13(17)12(8-10)20-2/h7-8,17H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXZTMZBLFXEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methoxy-N-methyl-benzenesulfonamide](/img/structure/B5723720.png)




![1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5723739.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5723741.png)

![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5723757.png)
![1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5723774.png)

![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)

